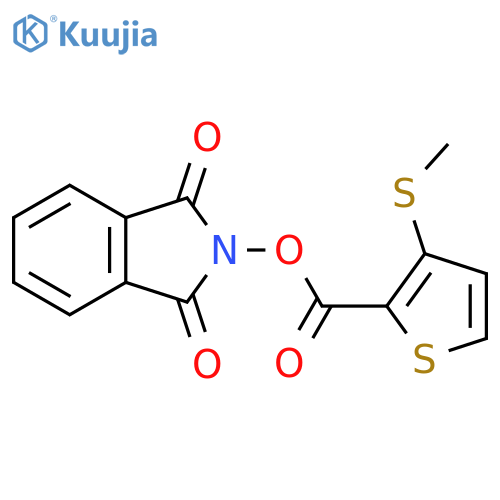Cas no 2248312-62-9 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(methylsulfanyl)thiophene-2-carboxylate)

2248312-62-9 structure
商品名:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(methylsulfanyl)thiophene-2-carboxylate
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(methylsulfanyl)thiophene-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(methylsulfanyl)thiophene-2-carboxylate
- 2248312-62-9
- EN300-6513920
-
- インチ: 1S/C14H9NO4S2/c1-20-10-6-7-21-11(10)14(18)19-15-12(16)8-4-2-3-5-9(8)13(15)17/h2-7H,1H3
- InChIKey: NMMDAQYVSBXFEQ-UHFFFAOYSA-N
- ほほえんだ: S1C=CC(=C1C(=O)ON1C(C2C=CC=CC=2C1=O)=O)SC
計算された属性
- せいみつぶんしりょう: 318.99730012g/mol
- どういたいしつりょう: 318.99730012g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 21
- 回転可能化学結合数: 4
- 複雑さ: 446
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 117Ų
- 疎水性パラメータ計算基準値(XlogP): 3.2
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(methylsulfanyl)thiophene-2-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6513920-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(methylsulfanyl)thiophene-2-carboxylate |
2248312-62-9 | 0.1g |
$628.0 | 2023-05-31 | ||
| Enamine | EN300-6513920-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(methylsulfanyl)thiophene-2-carboxylate |
2248312-62-9 | 10g |
$3069.0 | 2023-05-31 | ||
| Enamine | EN300-6513920-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(methylsulfanyl)thiophene-2-carboxylate |
2248312-62-9 | 0.25g |
$657.0 | 2023-05-31 | ||
| Enamine | EN300-6513920-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(methylsulfanyl)thiophene-2-carboxylate |
2248312-62-9 | 5g |
$2070.0 | 2023-05-31 | ||
| Enamine | EN300-6513920-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(methylsulfanyl)thiophene-2-carboxylate |
2248312-62-9 | 2.5g |
$1399.0 | 2023-05-31 | ||
| Enamine | EN300-6513920-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(methylsulfanyl)thiophene-2-carboxylate |
2248312-62-9 | 1g |
$714.0 | 2023-05-31 | ||
| Enamine | EN300-6513920-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(methylsulfanyl)thiophene-2-carboxylate |
2248312-62-9 | 0.5g |
$685.0 | 2023-05-31 | ||
| Enamine | EN300-6513920-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(methylsulfanyl)thiophene-2-carboxylate |
2248312-62-9 | 0.05g |
$600.0 | 2023-05-31 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(methylsulfanyl)thiophene-2-carboxylate 関連文献
-
Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092
-
Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069
-
Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824
-
Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816
2248312-62-9 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(methylsulfanyl)thiophene-2-carboxylate) 関連製品
- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)
- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)
- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)
- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)
- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)
- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)
- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)
- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)
- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)
- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)
推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
